REACTION_CXSMILES
|
[C:1]([NH2:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[Cl:7][CH2:8][C:9]([CH2:11]Cl)=[O:10].C([O-])(O)=O.[Na+].[O-]S([O-])(=O)=O.[Mg+2]>CC(C)=O>[Cl:7][CH2:8][C:9]1([OH:10])[CH2:11][O:5][C:1]([CH:2]([CH3:4])[CH3:3])=[N:6]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
9.876 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
9.429 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
18.01 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 63 hrs
|
Duration
|
63 h
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a dark brown semi-solid
|
Type
|
CUSTOM
|
Details
|
The residue was purified by SiO2 flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1(N=C(OC1)C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0341 mol | |
AMOUNT: MASS | 6.06 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |